molecular formula C12H17N3S B14461971 Acetophenone, 3',4',5'-trimethyl-, thiosemicarbazone CAS No. 66969-03-7

Acetophenone, 3',4',5'-trimethyl-, thiosemicarbazone

Cat. No.: B14461971
CAS No.: 66969-03-7
M. Wt: 235.35 g/mol
InChI Key: XFWCERHQAWYSFZ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone is a derivative of acetophenone, a simple aromatic ketone. This compound is characterized by the presence of three methyl groups on the aromatic ring and a thiosemicarbazone functional group. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone typically involves the reaction of 3’,4’,5’-trimethylacetophenone with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, often using ethanol as a solvent. The reaction conditions may vary, but a common method involves refluxing the reactants for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The thiosemicarbazone group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activity of acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone is primarily attributed to its ability to form complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound may inhibit enzymes by binding to their active sites or interfere with DNA replication by interacting with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound, simpler in structure but lacks the enhanced biological activity of the thiosemicarbazone derivative.

    Thiosemicarbazones: A class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone stands out due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The thiosemicarbazone group further enhances its potential for forming metal complexes, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66969-03-7

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

[(Z)-1-(3,4,5-trimethylphenyl)ethylideneamino]thiourea

InChI

InChI=1S/C12H17N3S/c1-7-5-11(6-8(2)9(7)3)10(4)14-15-12(13)16/h5-6H,1-4H3,(H3,13,15,16)/b14-10-

InChI Key

XFWCERHQAWYSFZ-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C)C)/C(=N\NC(=S)N)/C

Canonical SMILES

CC1=CC(=CC(=C1C)C)C(=NNC(=S)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.